molecular formula C8H9NO3 B1296752 1-(Methoxymethyl)-4-nitrobenzene CAS No. 1515-83-9

1-(Methoxymethyl)-4-nitrobenzene

Cat. No. B1296752
CAS RN: 1515-83-9
M. Wt: 167.16 g/mol
InChI Key: IAZCGAQNYXPMFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying the compound’s reactivity, stability, and other chemical properties .

Scientific Research Applications

  • Application in Energy Storage

    • Field : Materials Chemistry
    • Summary : The compound 1-methoxymethyl-1,1,1-trimethyl ammonium, which is structurally similar to 1-(Methoxymethyl)-4-nitrobenzene, has been used in the synthesis and characterisation of organic ionic plastic crystals (OIPCs) and ionic liquids (ILs). These materials are promising safer electrolytes for energy storage applications .
    • Methods : The synthesis and characterisation involved pairing the cation with six different anions. The thermal, structural and dynamic behaviour of these materials were investigated through differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .
    • Results : Of the new solid salts, [N 111,1O1 ] [FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 .
  • Application in Pharmaceutical Synthesis

    • Field : Pharmaceutical Chemistry
    • Summary : (Methoxymethyl)triphenylphosphonium chloride, a compound similar to 1-(Methoxymethyl)-4-nitrobenzene, is used as a phase transfer catalyst and in the synthesis of taxol-A fragment. It is widely used in the synthesis of the pharmaceutical product cephalotaxine, which is used as an antiviral and antitumor agent .
    • Methods : The compound is soluble in methanol and chloroform, but decomposes in water .
    • Results : The product cephalotaxine has shown promising results as an antiviral and antitumor agent .
  • Application in Combustion Chemistry

    • Field : Combustion Chemistry
    • Summary : The methoxymethyl radical, which is structurally similar to 1-(Methoxymethyl)-4-nitrobenzene, plays an important role in the chain-propagating process of dimethyl ether (DME) combustion . Nitric dioxide (NO2) can be produced in considerable amounts during the combustion process of automobile engines fueled by clean DME .
    • Methods : The reaction of CH3OCH2 with NO2 is explored theoretically at the M062X/MG3S and G4 levels .
    • Results : The reaction is expected to be rapid. Subsequent dissociation of intermediates and direct H-abstraction between CH3OCH2 and NO2 are kinetically almost inhibited due to significantly high barriers .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : β-Methoxyethoxymethyl ether (MEM), a compound similar to 1-(Methoxymethyl)-4-nitrobenzene, is used as a protecting group in organic synthesis . It is widely used for protection of 5′-hydroxy group in nucleosides, particularly in oligonucleotide synthesis .
    • Methods : MEM is removed by acid .
    • Results : The use of MEM as a protecting group allows for selective reactions to be carried out on other parts of the molecule .
  • Application in Chiral Separation

    • Field : Chemical Science
    • Summary : Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds . While this doesn’t directly involve 1-(Methoxymethyl)-4-nitrobenzene, it’s possible that similar compounds could be used in this process.
    • Methods : This review comprehensively summaries the latest developments in the main enantioseparation methods, including preparative-scale chromatography, enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, deracemization process coupling racemization and crystallization, porous material method and membrane resolution method .
    • Results : The insights into the new materials and their structure/property relationships will be valuable for developing new electrolytes for energy storage applications .
  • Application in Asymmetric Synthesis

    • Field : Organic Chemistry
    • Summary : Chiral pyrrolidines are used frequently in asymmetric synthesis: as ligands and catalysts in catalytic stereoselective reactions, as structural motif in ex-chiral pool syntheses and as chiral auxiliaries in diastereoselective reactions . One of the major reasons for their frequent use in asymmetric synthesis is the good availability of many chiral derivatives either directly from the chiral pool of natural products or via easy preparation from readily available precursors such as proline and other amino acids .
    • Methods : The most prominent examples of pyrrolidine auxiliaries are depicted in Fig. 1. The first applications of proline esters as chiral auxiliaries via enamine derivatives date back to the work of Yamada et al. in the late 1960s .
    • Results : The use of these auxiliaries allows for selective reactions to be carried out on other parts of the molecule .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound .

Future Directions

This involves a discussion of unanswered questions and potential future research directions .

properties

IUPAC Name

1-(methoxymethyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZCGAQNYXPMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311486
Record name p-methoxymethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethyl)-4-nitrobenzene

CAS RN

1515-83-9
Record name NSC243671
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243671
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-methoxymethylnitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-NITROBENZYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a mixture of 4-nitrophenyl trifluoromethanesulfonate (30 mg, 0.11 mmol) and 1,4-dioxane (3 ml) were added water (0.3 ml), cesium carbonate (0.11 g, 0.34 mmol), potassium methoxymethyl trifluoroborate (17 mg, 0.11 mmol),palladium (II) acetate (1.3 mg, 0.0056 mmol) and tri-o-tolylphosphine (8.5 mg, 0.028 mmol). Then, the reaction mixture was stirred at 95° C. (external temperature) for 4 hours. After the reaction mixture was cooled at room temperature, water and heptane were added to the mixture, and the organic layer was separated. The organic layer was filtered, and the solvent was distilled off under reduced pressure. The residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=10:1) to obtain the title compound (13 mg, 0.078 mmol, 68%).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Three
[Compound]
Name
potassium methoxymethyl trifluoroborate
Quantity
17 mg
Type
reactant
Reaction Step Three
Quantity
8.5 mg
Type
reactant
Reaction Step Three
Quantity
1.3 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Yield
68%

Synthesis routes and methods II

Procedure details

16 g (60%) of sodium hydride was dispersed in 20 ml of tetrahydrofuran. To this, 100 ml of a solution in which 50 g of p-nitrobenzyl alcohol was dissolved in tetrahydrofuran, was added in drops while cooling with ice. The mixture was stirred for one hour at room temperature, and thereafter 56 g of iodomethane was added in drops while cooling with ice, and the mixture was further stirred for 3 hours at room temperature. To the reaction solution was added water, and a mixture was extracted with ethyl acetate. The extracted solvent was distilled off under reduced pressure, and the resulting product was purified by silica gel chromatography to obtain 40 g of p-methoxymethylnitrobenzene.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of (4-nitro-phenyl)-methanol (3.0 g, 19.6 mmol), potassium carbonate (3.9 g, 28.1 mmol), acetonitrile (100 ml), and iodomethane (11 ml, 176 mmol) was heated at 50° C. for 48 hours. The mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (100 ml) and saturated aqueous sodium chloride solution (100 ml). The organic layer was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with hexane-dichloromethane (1:1 followed by 1:2) to yield 1-methoxymethyl-4-nitro-benzene (1.0 g, 31% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Methoxymethyl)-4-nitrobenzene
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1-(Methoxymethyl)-4-nitrobenzene

Citations

For This Compound
4
Citations
P Strazzolini, A Runcio - European Journal of Organic …, 2003 - Wiley Online Library
Nitric acid in dichloromethane may be successfully employed for the oxidation of benzylic alcohols and ethers to the corresponding carbonyl compounds. The proposed method proved …
D Schomburg, I Schomburg - Class 1 Oxidoreductases: EC 1, 2013 - Springer
unspecific peroxygenase 1.11.2.1 Page 1 unspecific peroxygenase 1.11.2.1 1 Nomenclature EC number 1.11.2.1 Systematic name substrate:hydrogen peroxide oxidoreductase (RH-…
Number of citations: 0 link.springer.com
S Tu - 2011 - rave.ohiolink.edu
Part I: Dendron based phosphoramidite ligands functioned differently in palladium catalyzed asymmetric allylic alkylation and generated the product ee% as 23%(S) and 61%(S), …
Number of citations: 4 rave.ohiolink.edu
J Baggerman - 2006 - researchgate.net
… 1Methoxymethyl-4-nitrobenzene 7 (4.2 g, 25.1 mmol) was added over 1 hour and the reaction mixture was refluxed for an additional 2 hours. After cooling the reaction mixture was …
Number of citations: 3 www.researchgate.net

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